molecular formula C18H39N B3427742 Octadecylamine CAS No. 61788-45-2

Octadecylamine

Cat. No.: B3427742
CAS No.: 61788-45-2
M. Wt: 269.5 g/mol
InChI Key: REYJJPSVUYRZGE-UHFFFAOYSA-N
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Description

Octadecylamine, also known as 1-aminooctadecane or stearylamine, is a long-chain primary alkyl amine with the molecular formula C18H39N. It appears as a white waxy solid at room temperature and is known for its hydrophobic properties. This compound is widely used in various industrial applications, including as a surfactant, corrosion inhibitor, and chemical modifier .

Mechanism of Action

Target of Action

Octadecylamine (ODA) is a primary alkyl amine that is mainly used as a hydrophobic surface modifier . It is used to surface functionalize different carbon nanomaterials, such as graphene oxide and carbon nanotubes . These nanomaterials are the primary targets of ODA. The role of these targets is to provide a platform for various applications, including thin film nanocomposite (TFN) nanofiltration and carbon fiber microelectrodes .

Mode of Action

ODA interacts with its targets by grafting onto their surfaces . This interaction enhances the dispersion of the nanomaterials in various mediums . For instance, ODA-functionalized carbon nanotubes showed improved dispersion in polyethylene . Moreover, ODA can also interact with the carboxyl groups of hyaluronic acid-based micelles, affecting their cellular uptake .

Biochemical Pathways

The biochemical pathways affected by ODA primarily involve the modification of the surface properties of nanomaterials. ODA functionalization alters the hydrophobicity of these materials, influencing their dispersion and stability . This can lead to downstream effects such as enhanced drug delivery and improved mechanical properties of nanocomposites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ODA is limited. By improving the dispersion and stability of nanomaterials, ODA can enhance the delivery and hence the bioavailability of drugs loaded onto these materials .

Result of Action

The molecular effects of ODA action include the successful grafting of hydrophobic groups onto the surfaces of nanomaterials . On a cellular level, ODA-functionalized hyaluronic acid-based micelles have shown efficient internalization, leading to a high intracellular drug concentration . Furthermore, ODA-functionalized nanodiamonds have demonstrated anti-inflammatory effects on primary human macrophages .

Action Environment

The action, efficacy, and stability of ODA can be influenced by environmental factors. For instance, the stability of ODA-functionalized liposomes was found to be high under induced oxidation . Additionally, the hydrophobic modification of bamboo with ODA showed stable hydrophobicity, even under conditions of high humidity . This suggests that ODA can maintain its functionality across different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecylamine can be synthesized through several methods. One common method involves the reduction of octadecanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of stearonitrile, which is derived from stearic acid. The process involves the use of hydrogen gas and a metal catalyst, typically nickel or cobalt, at elevated temperatures and pressures. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Octadecylamine can be compared with other long-chain alkyl amines such as:

  • Hexadecylamine (C16H35N)
  • Dodecylamine (C12H27N)
  • Tetradecylamine (C14H31N)
  • Oleylamine (C18H37N)

Uniqueness: this compound’s longer carbon chain compared to hexadecylamine and dodecylamine provides it with greater hydrophobicity and surface activity. Its saturated structure differentiates it from oleylamine, which contains a double bond, affecting its reactivity and applications .

Properties

IUPAC Name

octadecan-1-amine
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InChI

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3
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InChI Key

REYJJPSVUYRZGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCN
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Molecular Formula

C18H39N
Record name OCTADECYLAMINE
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Related CAS

1838-08-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID1025801
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Molecular Weight

269.5 g/mol
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Physical Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C
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Flash Point

300 °F (NTP, 1992), 148 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor
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Density

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³
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Vapor Density

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0000438 [mmHg]
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CAS No.

124-30-1, 61788-45-2
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Melting Point

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octadecylamine
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Octadecylamine
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Octadecylamine
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Octadecylamine
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Customer
Q & A

ANone: Octadecylamine interacts with its target primarily through adsorption. This interaction stems from its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic amine group.

    ANone:

      • Infrared Spectroscopy (IR): Characteristic peaks for N–H stretching vibrations (around 3300 cm-1), C–H stretching vibrations (around 2800-3000 cm-1), and C–N stretching vibrations (around 1000-1250 cm-1) are observed. The exact position and intensity of these peaks can vary depending on the environment and interactions of the molecule [, , , ].

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